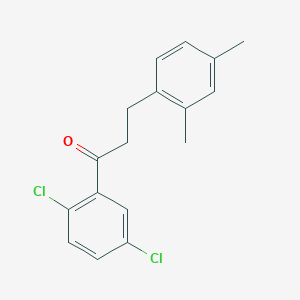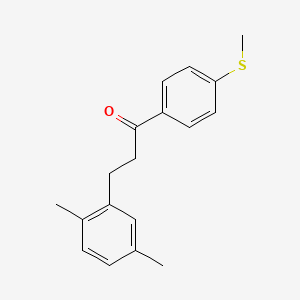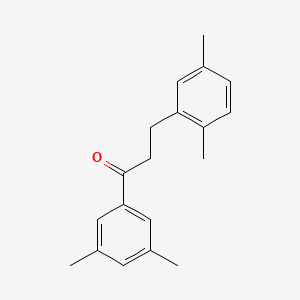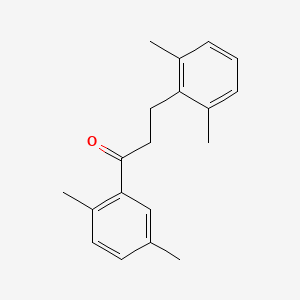
1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemical Synthesis
- Friedel-Crafts Acylation : Zifrosilone, a cholinesterase inhibitor studied for Alzheimer's treatment, utilizes 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone in its synthesis. The optimal conditions for this synthesis involve noncatalytic amounts of aluminum chloride and dichloromethane solvent at low temperatures, highlighting its role in process research and pharmaceutical synthesis (Wolf, 2008).
Antifungal and Antibacterial Applications
- Antifungal and Antibacterial Activity : Compounds derived from 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone have demonstrated significant antibacterial and antifungal activities, particularly against Gram-positive and Gram-negative bacteria and the fungus Candida albicans. This application emphasizes its potential in developing new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).
Organic Chemistry and Material Science
- Synthesis of Fluorinated Compounds : The compound has been utilized in the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium triflate, which is used in Wittig olefination and other organic reactions. This application is significant in the field of organic chemistry, especially for creating fluorinated organic compounds (Hanamoto, Morita, & Shindo, 2003).
- Chemoenzymatic Synthesis : In a study focused on synthesizing 1‐aryl‐2,2,2‐trifluoroethanones for bioreduction using alcohol dehydrogenases, the compound played a crucial role. This research is vital for developing novel methodologies in chemoenzymatic synthesis (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
- High-Temperature Polymers : It has been used in the preparation of high-temperature fluorinated polymers, demonstrating its utility in material science, particularly in creating polymers with specific thermal and dielectric properties (Boston, Reddy, Cassidy, Fitch, Stoakley, & St Clair, 1997).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes in the body, which can influence a variety of biological processes .
Mode of Action
It’s possible that the compound could interact with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
More research is needed to fully understand the biochemical pathways that this compound affects .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
More research is needed to fully understand the effects of this compound at the molecular and cellular level .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRMOPRHHLTLDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645227 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886371-05-7 |
Source


|
| Record name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886371-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Difluorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1360615.png)
